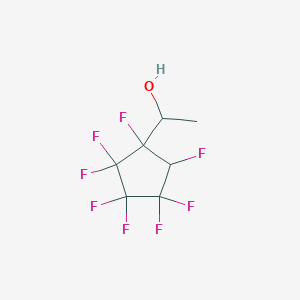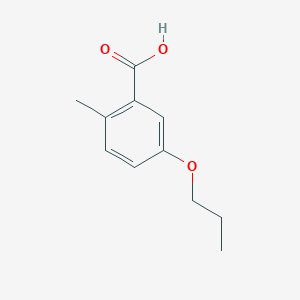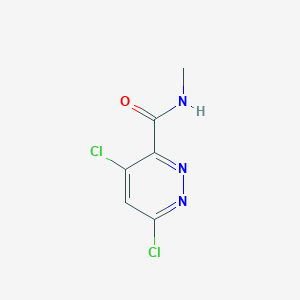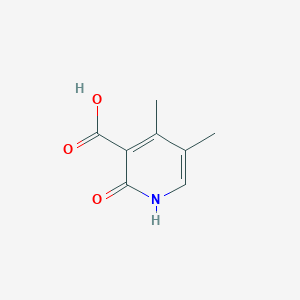
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol is a fluorinated alcohol compound characterized by the presence of eight fluorine atoms attached to a cyclopentyl ring and an ethanol group. This unique structure imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol typically involves the fluorination of cyclopentyl derivatives followed by the introduction of the ethanol group. One common method includes the reaction of cyclopentene with elemental fluorine under controlled conditions to achieve the desired fluorination. Subsequent hydrolysis and reduction steps yield the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and maximize yield. Catalytic hydrogenation and Bamberger rearrangement are commonly used techniques to enhance efficiency and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Halides and amines.
Scientific Research Applications
1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol finds applications in various fields:
Chemistry: Used as a cosurfactant in the synthesis of nanocrystals, such as silver and silver iodide nanocrystals.
Biology: Its unique properties make it useful in biological assays and as a reagent in biochemical research.
Industry: Employed in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Another fluorinated alcohol with similar properties and applications.
1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: A related compound with a methoxy group instead of an ethanol group.
Uniqueness: 1-(1,2,2,3,3,4,4,5-Octafluorocyclopentyl)ethanol stands out due to its cyclopentyl ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
1-(1,2,2,3,3,4,4,5-octafluorocyclopentyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O/c1-2(16)4(9)3(8)5(10,11)7(14,15)6(4,12)13/h2-3,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNRGQRKVXUTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B6357508.png)




